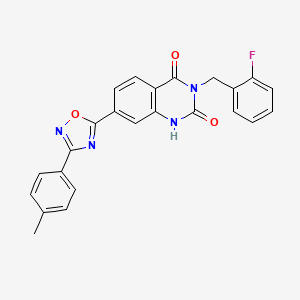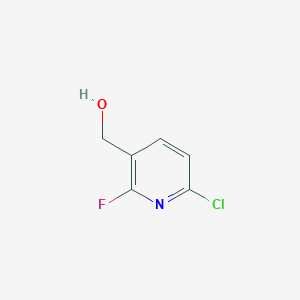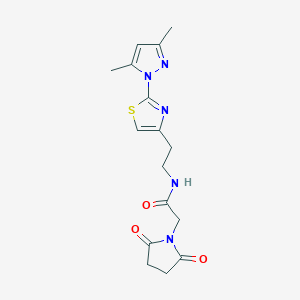![molecular formula C15H18N4O2 B2355630 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione CAS No. 2380034-50-2](/img/structure/B2355630.png)
1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MRS2500 and is a selective P2Y1 receptor antagonist.
作用機序
The mechanism of action of 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione involves its ability to selectively block P2Y1 receptors. This receptor is activated by the nucleotides ATP and ADP, which are released from damaged cells and platelets. By blocking the activity of P2Y1 receptors, 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione may inhibit platelet aggregation, reduce inflammation, and modulate neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione have been studied in various systems. In platelets, this compound has been shown to inhibit ADP-induced aggregation. In smooth muscle cells, 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione has been shown to inhibit contraction induced by ATP. In the central nervous system, this compound has been shown to modulate neurotransmitter release.
実験室実験の利点と制限
1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione has several advantages for lab experiments. It is a selective P2Y1 receptor antagonist, which means that it can be used to study the role of this receptor in various systems. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and more research is needed to fully understand its effects. Additionally, it may have off-target effects that need to be considered.
将来の方向性
There are several future directions for the study of 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione. One potential application is in the treatment of thrombotic disorders, such as stroke and heart attack. This compound may also have potential in the treatment of inflammatory disorders, such as rheumatoid arthritis. Additionally, more research is needed to fully understand the role of P2Y1 receptors in various systems, and how selective antagonists like 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione can be used to study these receptors.
合成法
The synthesis of 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione involves several steps. The starting material is 5-[(2-phenylethylamino)methyl]uracil, which is reacted with methyl isocyanate to form 1-Methyl-6-(methylamino)pyrimidine-2,4-dione. The resulting compound is then treated with formaldehyde and sodium cyanide to form 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione.
科学的研究の応用
1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione has been studied for its potential applications in scientific research. This compound has been shown to be a selective P2Y1 receptor antagonist, which means that it can block the activity of this receptor. P2Y1 receptors are involved in many physiological processes, including platelet aggregation, neurotransmitter release, and smooth muscle contraction. By blocking P2Y1 receptors, 1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione may have therapeutic potential in the treatment of various diseases.
特性
IUPAC Name |
1-methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-16-13-12(14(20)18-15(21)19(13)2)10-17-9-8-11-6-4-3-5-7-11/h3-7,17H,1,8-10H2,2H3,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIASPKNSMRVTLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)CNCCC2=CC=CC=C2)N=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2355554.png)
![4-(4-fluorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2355559.png)
![N-(3-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2355560.png)
![1-[(4-Propylphenyl)sulfonyl]piperazine](/img/structure/B2355561.png)



![4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B2355566.png)
![ethyl 3-{[(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2355568.png)
